7,8-Dichloroquinoline
Overview
Description
7,8-Dichloroquinoline is a chemical compound with the molecular formula C9H5Cl2N and a molecular weight of 198.05 . It is used for research purposes .
Synthesis Analysis
The synthesis of 7,8-Dichloroquinoline derivatives has been reported in several studies . For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another study reports the synthesis of a series of novel 7-chloroquinoline derivatives, including 2,7-dichloroquinoline-3-carbonitrile .
Molecular Structure Analysis
The molecular structure of 7,8-Dichloroquinoline consists of a two-ring heterocyclic compound . The chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .
Chemical Reactions Analysis
7,8-Dichloroquinoline has been used in the synthesis of various derivatives with potential biological activities . For example, a study reports the synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . Another study describes the synthesis of a series of novel 7-chloroquinoline derivatives .
Physical And Chemical Properties Analysis
7,8-Dichloroquinoline is a powder that should be stored at room temperature .
Scientific Research Applications
7,8-Dichloroquinoline: A Comprehensive Analysis of Scientific Research Applications
Antimalarial Drug Synthesis: 7,8-Dichloroquinoline serves as a key intermediate in the synthesis of various antimalarial drugs. It is used to produce aminoquinoline antimalarial drugs such as amodiaquine, chloroquine, and hydroxychloroquine . These drugs are critical in the fight against malaria, a disease caused by Plasmodium parasites transmitted through the bite of infected mosquitoes.
Antimicrobial and Anticancer Agent Development: Researchers have utilized 7,8-Dichloroquinoline in the click synthesis of new derivatives that exhibit antimicrobial and anticancer activities . These derivatives have been evaluated for their potential as therapeutic agents against various microbial infections and cancer cell lines.
Insecticidal Properties: Compounds derived from 7,8-Dichloroquinoline have shown significant insecticidal properties. In-vitro studies have demonstrated the efficacy of these compounds in inhibiting the growth of sensitive strains of Plasmodium falciparum, which is responsible for causing malaria .
Medicinal Chemistry Scaffold: The quinoline moiety is a privileged scaffold in medicinal chemistry, and 7,8-Dichloroquinoline is a constituent of several therapeutics displaying activity against different human cancer cell lines and other disease conditions . It is also used to synthesize anilinoquinolines like bosutinib, which show high inhibitory activity for epidermal growth factor receptors involved in cancer progression.
Late-stage Drug Modification: Late-stage modification of drug molecules is a fast method to introduce diversity into biologically active scaffolds. 7,8-Dichloroquinoline has been used to synthesize analogs of mefloquine, chloroquine, and hydroxychloroquine, starting from readily available active pharmaceutical ingredients (APIs), enhancing their biological activity against malaria parasites .
Synthesis of Novel Derivatives: The compound has been employed in the synthesis of novel 7-substituted derivatives with potential therapeutic applications. These derivatives are synthesized through reactions involving 7,8-Dichloroquinoline and other chemical agents to yield compounds with desired pharmacological properties .
Mechanism of Action
Target of Action
The primary targets of 7,8-Dichloroquinoline are Plasmodium falciparum and cancer cells . Plasmodium falciparum is a protozoan parasite, one of the species of Plasmodium that cause malaria in humans . It is also known to have significant antitumor activity towards three lines of cancer cells, MCF-7 (human breast cancer), HCT-116 (colon carcinoma), and Hela (Cervical carcinoma) cell lines .
Mode of Action
7,8-Dichloroquinoline interacts with its targets by inhibiting their growth . In the case of Plasmodium falciparum, it exhibits significant growth inhibition . For cancer cells, it exerts high activity and shows special selectivity toward MCF-7 cells .
Biochemical Pathways
It is known that the compound has a significant impact on the life cycle of plasmodium falciparum, thereby exerting its antimalarial effects . It also affects the growth and proliferation of certain cancer cells .
Pharmacokinetics
It is known that the compound exhibits significant biological activity, suggesting that it has suitable bioavailability .
Result of Action
The action of 7,8-Dichloroquinoline results in the inhibition of the growth of Plasmodium falciparum, thereby exerting its antimalarial effects . It also inhibits the growth of certain cancer cells, showing significant antitumor activity .
Safety and Hazards
Future Directions
The future directions for 7,8-Dichloroquinoline could involve further evaluations as an anticancer agent . It has shown significant activity against various cancer cell lines and has potential as an anti-malarial and virucidal agent .
Relevant Papers
Several papers have been published on 7,8-Dichloroquinoline. For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation and their evaluation as antimicrobial, antimalarial, and anticancer agents . Another study reports the synthesis of a series of novel 7-chloroquinoline derivatives and their evaluation for antibacterial and antioxidant activities . A recent paper discusses the insecticidal effects of new quinoline derivatives on larval vectors of malaria and dengue diseases .
properties
IUPAC Name |
7,8-dichloroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNIWGUGRICGFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)Cl)Cl)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601697 | |
Record name | 7,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
703-49-1 | |
Record name | 7,8-Dichloroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00601697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the positioning of chlorine atoms on the quinoline ring affect antimalarial activity?
A1: The positioning of chlorine atoms on the quinoline ring significantly influences the antimalarial activity of chloroquine-like compounds. [] Research suggests that while a 7-chloro substituent is generally favored for activity, the presence of an additional chlorine atom at the 8-position can either enhance or diminish this activity depending on other structural features of the molecule. This variability highlights the complexity of structure-activity relationships in antimalarial drug development. Further investigation into the specific interactions of these compounds with their target within the parasite, as well as potential impacts on drug accumulation and resistance mechanisms, is crucial for optimizing drug design.
Q2: The research mentions "reversed chloroquine-type compounds". What does this mean and how does it relate to 7,8-dichloroquinoline?
A2: "Reversed chloroquine-type compounds" refers to a strategy in antimalarial drug design where the orientation of the side chain on the quinoline core is altered compared to the classic structure of chloroquine. [] This modification aims to overcome resistance mechanisms developed by the malaria parasite against chloroquine.
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